1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-甲醛

描述

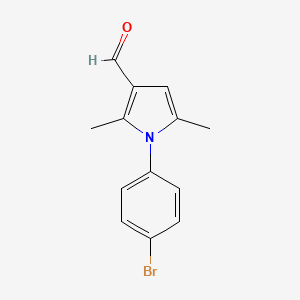

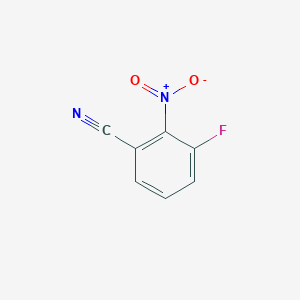

The compound "1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a multifunctionalized pyrrole derivative. Pyrrole is a five-membered heterocyclic compound with an NH group and four carbon atoms. The presence of substituents like the 4-bromophenyl group and the dimethyl groups at specific positions on the pyrrole ring can significantly alter the chemical and physical properties of the molecule, making it a valuable target for synthesis and study in various chemical contexts.

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, which are structurally related to the compound of interest, can be achieved through a one-pot three-component reaction. This process involves the use of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines in a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to access the functionalized pyrrole-3-carbaldehydes . Another approach for synthesizing substituted pyrrole-2-carboxaldehydes is demonstrated through the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which acts as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde . These methods highlight the versatility and creativity in the synthesis of substituted pyrroles.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" has been determined using X-ray diffraction analysis . This technique allows for the precise determination of the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been studied, providing insights into the electronic and steric effects of substituents on the core heterocyclic framework .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the title compound from paper reacts with dinucleophiles to yield heteroanellated structures, demonstrating the potential for complex transformations. The presence of a bromine atom on the phenyl ring can facilitate further functionalization through various cross-coupling reactions, expanding the chemical versatility of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be profoundly affected by their substituents. For instance, solvatochromic studies of related compounds have shown variations in extinction coefficients and quantum yields in different solvents, indicating the influence of solvent polarity on photophysical properties . Additionally, the molecular electrostatic potential map of similar compounds can reveal regions of electrophilic and nucleophilic character, which are important for predicting sites of chemical reactivity . The thermal stability of these compounds is also of interest, as demonstrated by the good thermal stability up to 215°C of a related indole derivative .

科学研究应用

对映体分离和消旋研究

对N-芳基-2,5-二甲基吡咯-3-甲醛的研究,其中包括类似于1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-甲醛的结构,显示了它们在对映体分离中的重要性。Vorkapić-Furač等人(1989年)探索了这些消旋吡咯的二对映异构体缔合物,并通过液相色谱实现了对映体的分离。他们还确定了这些化合物中C-N键部分旋转的障碍(Vorkapić-Furač等人,1989年)。

光物理研究

Singh等人(2013年)对一个结构相关化合物,3-(4-溴苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛进行了光物理研究。他们使用X射线衍射分析了其结构,并在各种溶剂中研究了发射光谱。这项研究突显了类似化合物在光物理应用中的潜力(Singh et al., 2013)。

氟代吡咯的合成

Surmont等人(2009年)提出了一种制备各种新的3-氟代吡咯的方法,其中涉及与1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-甲醛相关的化合物。这种方法表明了该化合物在合成新型氟代吡咯中的作用(Surmont et al., 2009)。

膦配体的合成

Smaliy等人(2013年)探索了4-磷酰基-3-甲醛吡咯的合成,考虑到类似于1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-甲醛的化合物作为前体。他们提出了导致潜在应用于手性双齿膦配体合成的方法(Smaliy et al., 2013)。

氢键模式

Senge和Smith(2005年)研究了与问题化合物相关的2,4-二甲基吡咯衍生物的氢键模式。他们的发现提供了关于这类化合物的分子相互作用和晶体结构的见解(Senge & Smith, 2005)。

发光聚合物的合成

Zhang和Tieke(2008年)描述了含有四芳基化吡咯[3,4-c]吡咯-1,4-二酮单元的聚合物的合成,与感兴趣的化合物相关。他们的工作强调了该化合物在创建高发光性聚合物中的相关性(Zhang & Tieke, 2008)。

抗肿瘤性质

Jia等人(2015年)从樟芝中分离出化合物,其中包括类似于1-(4-溴苯基)-2,5-二甲基-1H-吡咯-3-甲醛的结构,展示了其在抗肿瘤应用中的潜力(Jia et al., 2015)。

作用机制

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown significant activity against Leishmania aethiopica and Plasmodium berghei .

Mode of Action

A molecular simulation study on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological activity of the target.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways related to antileishmanial and antimalarial activities .

Result of Action

Similar compounds have shown significant antileishmanial and antimalarial activities .

属性

IUPAC Name |

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWVGJAFMIYQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353240 | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

347331-78-6 | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)